PDK1 Binding Affinity: (E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid vs. PS‑48 (Z‑Isomer)
PS‑47 exhibits at least a 19‑fold lower binding affinity for PDK1 compared to PS‑48. While PS‑48 binds the PIF‑binding pocket with a Kd of 10.3 μM, PS‑47 shows negligible binding (Kd > 200 μM) . This stereochemical‑driven loss of affinity renders PS‑47 the appropriate stereospecific negative control for PDK1 activation assays .
| Evidence Dimension | PDK1 binding affinity |
|---|---|
| Target Compound Data | Kd > 200 μM |
| Comparator Or Baseline | PS‑48 (Z‑isomer): Kd = 10.3 μM |
| Quantified Difference | ≥ 19‑fold weaker binding |
| Conditions | In vitro binding assay; PIF‑binding pocket of PDK1 |
Why This Matters
This quantitative difference validates PS‑47 as an essential negative control for PS‑48‑mediated PDK1 activation studies, ensuring that observed effects are not due to non‑specific interactions.
